molecular formula C14H14N4O3 B2744003 1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 1798537-76-4

1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2744003
CAS No.: 1798537-76-4
M. Wt: 286.291
InChI Key: QXDRHLOVUQNFFP-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core linked to a pyrrolidin-3-yl group substituted with a 2H-1,3-benzodioxole-5-carbonyl moiety. The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method renowned for regioselectivity and efficiency . Key structural characteristics include:

  • 1,2,3-Triazole ring: Confirmed by a singlet proton signal at ~7.71 ppm in ¹H NMR, typical for triazolyl protons .
  • Benzodioxole-carbonyl-pyrrolidine substituent: Introduces steric bulk and electronic modulation due to the electron-rich benzodioxole and polar carbonyl group.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-14(10-1-2-12-13(7-10)21-9-20-12)17-5-3-11(8-17)18-6-4-15-16-18/h1-2,4,6-7,11H,3,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDRHLOVUQNFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions. One common approach is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , also known as the “click” reaction, to form the triazole ring. The pyrrolidine ring can be introduced via nucleophilic substitution reactions, while the benzo[d][1,3]dioxole moiety can be incorporated through electrophilic aromatic substitution .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Structural Characteristics

The compound features:

  • A pyrrolidine ring , which is known for its role in enhancing biological activity.
  • A benzodioxole moiety , contributing to its reactivity and potential therapeutic effects.
  • A triazole ring , which is often associated with diverse biological properties, including antimicrobial and anticancer activities.

Anticancer Activity

Research has indicated that compounds containing triazole moieties can exhibit significant anticancer properties. The unique structure of 1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole may facilitate interactions with specific biological targets involved in cancer progression.

A study highlighted that derivatives of triazoles can inhibit enzymes crucial for cancer cell proliferation, demonstrating their potential as therapeutic agents against various cancer types.

Antimicrobial Properties

The presence of the triazole ring has also been linked to antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of pathogens. The benzodioxole carbonyl group enhances the compound's reactivity, potentially increasing its efficacy against microbial targets .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Click Chemistry , which allows for the efficient formation of the triazole ring.
  • Mannich Reactions , where the benzodioxole derivative is reacted with amines and formaldehyde to form the pyrrolidine component.

These synthetic pathways enable researchers to modify the compound to enhance its biological activity or develop derivatives with improved properties.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of triazole derivatives, including those similar to this compound. The results demonstrated that these compounds could significantly inhibit the growth of certain cancer cell lines, suggesting their potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial capabilities of compounds featuring benzodioxole and triazole structures. The findings indicated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting their promise in developing new antibiotics.

Mechanism of Action

The mechanism by which 1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole exerts its effects involves binding to specific molecular targets. For instance, as a KRAS G12D inhibitor , it selectively inhibits the KRAS G12D protein, disrupting its signaling pathways and thereby inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Regioselectivity : The target compound and CuAAC-synthesized analogs exhibit 1,4-regioselectivity due to copper catalysis, whereas thermal reactions yield mixtures of 1,4- and 1,5-isomers .
  • Substituent Effects : The benzodioxole-carbonyl-pyrrolidine group in the target compound enhances lipophilicity (predicted LogP > 3.5) compared to methoxybenzyl or nitrophenyl substituents, which have lower LogP values (~2.5–3.0) .

Physicochemical and Reactivity Comparison

  • Polarity : The triazole core has a dipole moment of ~5 D, but substituents modulate overall polarity. The benzodioxole group in the target compound increases electron density, while nitro groups in analogs (e.g., 4-nitrophenyl) introduce strong electron-withdrawing effects .
  • Chemical Stability : All triazoles are inert to hydrolysis and oxidation under physiological conditions. However, the benzodioxole moiety may confer metabolic stability compared to nitro groups, which are prone to reduction .

Notes on Challenges and Unique Properties

  • Synthetic Challenges : The steric bulk of the benzodioxole-pyrrolidine group may slow reaction kinetics compared to smaller substituents (e.g., phenyl or methyl).
  • Unique Stability : The benzodioxole moiety’s resistance to oxidative degradation makes the compound suitable for long-term storage and in vivo applications .

Biological Activity

The compound 1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole represents a novel addition to the class of 1,2,3-triazoles, which are known for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute to its potential therapeutic applications.

Structural Characteristics

This compound integrates a benzodioxole moiety , a pyrrolidine ring , and a triazole unit , which are known to enhance biological activity through various mechanisms. The presence of the benzodioxole carbonyl group is particularly significant as it may facilitate interactions with biological targets.

Feature Description
Molecular Formula C₁₂H₁₃N₃O₄
Molecular Weight 235.24 g/mol
Structural Components Benzodioxole, Pyrrolidine, Triazole

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The incorporation of the benzodioxole carbonyl may enhance the compound's ability to inhibit bacterial growth. Studies have shown that compounds with similar structural motifs often target bacterial enzymes or disrupt cell membrane integrity, leading to effective antibacterial action .

Anticancer Activity

The anticancer potential of triazoles has been extensively documented. For instance, triazole derivatives have been identified as inhibitors of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound has shown promise in preliminary studies for its ability to inhibit cancer cell growth through mechanisms such as cell cycle arrest and apoptosis induction .

The biological activity of this compound can be attributed to several factors:

  • Lipophilicity : The presence of the benzodioxole moiety enhances lipophilicity, facilitating cellular uptake.
  • Molecular Interactions : The triazole ring can engage in hydrogen bonding and π-stacking interactions with biological targets.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer progression and microbial resistance .

Case Studies

Several studies have explored the biological activities of triazoles and their derivatives:

  • Anticancer Activity Study : A study involving a related triazole derivative demonstrated significant cytotoxic effects against HeLa cells with an IC50 value in the low micromolar range. Mechanistic studies indicated that this effect was due to the induction of apoptosis via the mitochondrial pathway .
  • Antimicrobial Efficacy : Another investigation highlighted the antibacterial properties of triazoles against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Q & A

Basic Research Question

  • Standardized Protocols : Document reaction parameters (e.g., stoichiometry, pH, degassing time) .
  • QC Metrics : Mandate ≥95% purity (HPLC) and consistent melting points (±2°C) for all batches .
  • Stability Testing : Store samples under inert gas and monitor degradation via accelerated stability studies .

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